molecular formula C25H30N2O3 B5009336 ethyl 1-(1H-indol-3-ylmethyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate

ethyl 1-(1H-indol-3-ylmethyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate

Cat. No. B5009336
M. Wt: 406.5 g/mol
InChI Key: HWGBMOIPYAUAAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-(1H-indol-3-ylmethyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate, also known as EPPT, is a synthetic compound that has gained significant attention in scientific research in recent years.

Mechanism of Action

Ethyl 1-(1H-indol-3-ylmethyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate exerts its pharmacological effects through the modulation of multiple signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. This compound has also been shown to interact with various receptors, including the serotonin 5-HT1A receptor and the dopamine D2 receptor.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, the reduction of oxidative stress, the inhibition of inflammation, and the improvement of cognitive function. This compound has also been shown to have anti-angiogenic and anti-metastatic effects in cancer research.

Advantages and Limitations for Lab Experiments

Ethyl 1-(1H-indol-3-ylmethyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate has several advantages for lab experiments, including its high potency and selectivity, its ability to cross the blood-brain barrier, and its low toxicity. However, this compound also has limitations, including its limited solubility in aqueous solutions and its instability in acidic environments.

Future Directions

For ethyl 1-(1H-indol-3-ylmethyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate research include the development of more stable and soluble formulations, the investigation of its pharmacokinetics and pharmacodynamics, and the evaluation of its safety and efficacy in clinical trials. This compound may also have potential applications in other fields, such as agriculture and environmental science.

Synthesis Methods

Ethyl 1-(1H-indol-3-ylmethyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate can be synthesized through a multi-step process that involves the reaction of 1-(1H-Indol-3-yl)methanamine with 2-phenoxyethanol, followed by the addition of ethyl 4-piperidinecarboxylate. The resulting compound is then purified through column chromatography to obtain pure this compound.

Scientific Research Applications

Ethyl 1-(1H-indol-3-ylmethyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate has been widely studied for its potential application in the treatment of various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In inflammation research, this compound has been found to reduce inflammation and oxidative stress. In neurological research, this compound has been shown to improve cognitive function and protect against neurodegeneration.

properties

IUPAC Name

ethyl 1-(1H-indol-3-ylmethyl)-4-(2-phenoxyethyl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O3/c1-2-29-24(28)25(14-17-30-21-8-4-3-5-9-21)12-15-27(16-13-25)19-20-18-26-23-11-7-6-10-22(20)23/h3-11,18,26H,2,12-17,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWGBMOIPYAUAAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCN(CC1)CC2=CNC3=CC=CC=C32)CCOC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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